molecular formula C20H16Cl2N2O2 B2532974 N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 339008-65-0

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B2532974
CAS No.: 339008-65-0
M. Wt: 387.26
InChI Key: RRGNZONMHSPZSK-UHFFFAOYSA-N
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Description

N-Benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide (CAS: 339008-65-0) is a synthetic small molecule with the molecular formula C₂₀H₁₆Cl₂N₂O₂ and a molecular weight of 387.26 g/mol . The compound features a pyridine-3-carboxamide core substituted with a benzyl group at the N-position and a 2,6-dichlorobenzyl moiety at the 1-position of the pyridine ring. The 6-oxo group introduces a ketone functionality, which may influence hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-17-7-4-8-18(22)16(17)13-24-12-15(9-10-19(24)25)20(26)23-11-14-5-2-1-3-6-14/h1-10,12H,11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGNZONMHSPZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyl Group: This step involves the reaction of benzyl chloride with a suitable nucleophile to form the benzyl group.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using 2,6-dichlorobenzyl chloride.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzyl and dichlorophenyl groups with the pyridine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dichlorophenyl groups, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Weight (g/mol) Substituents Key Functional Groups Hypothesized Biological Impact
Target Compound 387.26 2,6-dichlorobenzyl, benzyl Pyridine-3-carboxamide, 6-oxo Enhanced hydrophobic interactions
Analog A: Non-halogenated variant 319.35 Benzyl, phenyl Pyridine-3-carboxamide, 6-oxo Reduced binding affinity due to lack of Cl
Analog B: Mono-chlorinated variant 353.80 2-chlorobenzyl, benzyl Pyridine-3-carboxamide, 6-oxo Moderate halogen-driven binding
Analog C: 6-hydroxy-pyridine derivative 373.84 2,6-dichlorobenzyl, benzyl Pyridine-3-carboxamide, 6-hydroxy Potential for stronger H-bonding

Key Observations:

Role of Halogenation: The 2,6-dichlorobenzyl group in the target compound likely enhances hydrophobicity and van der Waals interactions compared to non-halogenated (Analog A) or mono-chlorinated (Analog B) variants. In contrast, Analog B (mono-Cl) may exhibit weaker binding due to reduced electron-withdrawing effects and lower lipophilicity.

6-Oxo vs. 6-Hydroxy Substitution: The 6-oxo group in the target compound serves as a hydrogen-bond acceptor, which could stabilize interactions with polar residues in biological targets. However, the hydroxy group could also increase susceptibility to metabolic oxidation.

Benzyl vs. Alternative N-Substituents :

  • The N-benzyl group contributes to π-π stacking interactions in aromatic-rich environments (e.g., kinase active sites). Substituting this with smaller groups (e.g., methyl) could reduce binding potency, while bulkier substituents might hinder entry into hydrophobic pockets.

Biological Activity

N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a pyridine ring and various substituents, suggests a variety of biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article explores its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H16Cl2N2O2C_{20}H_{16}Cl_2N_2O_2, with a molecular weight of approximately 387.3 g/mol. The compound features a pyridine core with a carboxamide group and dichlorophenyl and benzyl substituents, which are crucial for its biological interactions.

Property Value
Molecular FormulaC20H16Cl2N2O2
Molecular Weight387.3 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . Research has shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyridinecarboxamide have demonstrated significant activity against breast and colon cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects . The dichlorophenyl group may enhance its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that compounds targeting these pathways can effectively reduce inflammation in models of arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are under investigation. Potential interactions with specific biological targets include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis, thereby influencing cancer cell survival.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Pyridine Derivatives : A study published in Journal of Medicinal Chemistry found that pyridine derivatives exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction mechanisms.
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated a reduction in paw edema by inhibiting COX activity, suggesting potential therapeutic applications for inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of pyridinecarboxamides emphasizes the importance of substituent positioning on biological activity, indicating that modifications can enhance efficacy against specific targets.

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